2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Overview
Description
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is characterized by the presence of a chloro group at the second position and a cyano group at the sixth position of the imidazo[1,2-A]pyridine ring system.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-chloroimidazo[1,2-a]pyridine-6-carbonitrile belongs, are known for their broad spectrum of biological and pharmacological activity .
Mode of Action
Compounds with similar structures have been studied for their use in optoelectronics, such as materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices . The optical and electrochemical properties of these compounds can be altered by introducing various functional groups into the 1-azaindolizine fragment .
Result of Action
Compounds with similar structures often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .
Action Environment
It is known that the optical properties of similar compounds can be influenced by the introduction of various functional groups and by the extension of the π-conjugated system of the chromophore .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazo[1,2-A]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-aminoimidazo[1,2-A]pyridine-6-carbonitrile, while oxidation can produce 2-chloroimidazo[1,2-A]pyridine-6-carboxylic acid .
Scientific Research Applications
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoimidazo[1,2-A]pyridine-6-carbonitrile
- 2-Iodoimidazo[1,2-A]pyridine-6-carbonitrile
- 2-Fluoroimidazo[1,2-A]pyridine-6-carbonitrile
Uniqueness
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAAJCAUDUELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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